molecular formula C13H24N2O2 B6194845 tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2680533-95-1

tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6194845
CAS No.: 2680533-95-1
M. Wt: 240.34 g/mol
InChI Key: NPOAGXYVRFNVPR-UHFFFAOYSA-N
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Description

tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical building block of interest in advanced pharmaceutical research and organic synthesis. With a molecular formula of C13H24N2O2 , this compound features a unique 2-azabicyclo[2.1.1]hexane scaffold, a bridged bicyclic structure that is valuable for exploring three-dimensional chemical space in drug discovery. The structure is functionalized with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the secondary amine during multi-step synthetic sequences, and a dimethylaminomethyl side chain, which can influence the molecule's physicochemical properties . This combination of a rigid, strained bicyclic core and a basic amine moiety makes it a versatile intermediate for medicinal chemistry programs. Researchers can leverage this scaffold in the design and synthesis of novel bioactive molecules, particularly for developing protease inhibitors, receptor ligands, or other therapeutic agents where a constrained geometry is desired. The Boc-protected amine allows for selective deprotection under mild acidic conditions, providing a handle for further functionalization and diversification. This product is intended for laboratory research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2680533-95-1

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-6-13(15,7-10)9-14(4)5/h10H,6-9H2,1-5H3

InChI Key

NPOAGXYVRFNVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)CN(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Mechanistic Insights:

  • Iminium ion formation : Formaldehyde reacts with dimethylamine to generate an iminium ion.

  • Nucleophilic attack : The azabicyclohexane nitrogen attacks the iminium ion, forming a C–N bond.

  • Rearomatization : Proton transfer yields the final Mannich base.

Optimization Notes :

  • Temperature : Reflux conditions (78°C) accelerate iminium ion formation but may lead to side reactions if prolonged.

  • Stoichiometry : A 1.2:1 molar ratio of formaldehyde to amine ensures complete conversion.

Multigram Synthesis via Sequential Functionalization

A scalable approach reported in a recent patent involves a four-step sequence starting from methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride:

  • Esterification : Treatment with thionyl chloride (SOCl₂) in methanol converts the carboxylic acid to a methyl ester (96% yield).

  • Boc Protection : The free amine is protected using Boc₂O in dichloromethane with triethylamine as a base (89% yield).

  • Oxidation : The hydroxymethyl group is oxidized to a carbonyl using Jones reagent.

  • Reductive Amination : The ketone intermediate undergoes reductive amination with dimethylamine and sodium cyanoborohydride to install the dimethylaminomethyl group.

Critical Data:

StepReagentsYield (%)
EsterificationSOCl₂, MeOH96
Boc ProtectionBoc₂O, Et₃N89
Reductive AminationNaBH₃CN, Me₂NH82

This route is advantageous for large-scale production, with a cumulative yield of 68% over four steps.

Comparative Analysis of Methods

Yield and Scalability:

  • Boc Protection + Mannich Reaction : 76% yield (two steps), suitable for small-scale synthesis.

  • Multigram Synthesis : 68% yield (four steps), optimized for industrial applications.

Practical Considerations:

  • Cost : Boc₂O and SOCl₂ are cost-intensive reagents, favoring the Mannich route for academic labs.

  • Safety : Thionyl chloride requires stringent handling, whereas Mannich reactions are comparatively benign.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the dimethylamino moiety and the carboxylate ester group makes it versatile in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.35 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CC2CC1(C2)CN(C)C

Medicinal Chemistry

Tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Studies and Research Findings

  • Neuropharmacology : The compound has been studied for its interactions with neurotransmitter systems, particularly in the context of glycine transporters, which are implicated in various neurological disorders. Research indicates that modifications of the bicyclic structure can enhance selectivity and potency against specific targets in the central nervous system .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. In vitro assays have shown that certain modifications lead to increased cytotoxicity against cancer cell lines, indicating a potential role as a chemotherapeutic agent .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Core : The bicyclic structure can be synthesized through cyclization reactions involving amines and carboxylic acids.
  • Functionalization : The introduction of the dimethylamino group is achieved via nucleophilic substitution reactions, enhancing the compound's solubility and biological activity .

Synthesis Overview Table

StepReaction TypeKey ReagentsConditions
1CyclizationAmines, Carboxylic AcidsHeat, Solvent
2Nucleophilic SubstitutionDimethylamineBase, Solvent

Potential Therapeutic Applications

Given its structural features, this compound is being evaluated for various therapeutic applications:

Therapeutic Areas

  • Neurological Disorders : Due to its interaction with neurotransmitter systems, it may offer new avenues for treatment of conditions such as schizophrenia and anxiety disorders.
  • Pain Management : Its potential analgesic properties are under investigation, with studies focusing on its efficacy in pain models .

Mechanism of Action

The mechanism by which tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate None C₁₀H₁₇NO₂ 183.25 467454-33-7 Base structure; used as a precursor for functionalized derivatives .
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Aminomethyl C₁₁H₂₀N₂O₂ 212.29 1250997-62-6 Intermediate for peptide-mimetic drugs; hydrochloride salt (CAS 1803597-21-8) enhances solubility .
tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Bromomethyl C₁₁H₁₈BrNO₂ 276.18 Not specified Key alkylating agent for introducing functional groups (e.g., dimethylamino via nucleophilic substitution) .
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Hydroxymethyl C₁₁H₁₉NO₃ 213.27 467454-51-9 Versatile intermediate for oxidation or substitution reactions; potential prodrug candidate .
tert-Butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Ethynyl C₁₂H₁₇NO₂ 207.27 2137722-78-0 Rigid alkyne group enables click chemistry applications; predicted boiling point 259.7°C .
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate Exo-5-amino C₁₀H₁₈N₂O₂ 198.26 1251016-11-1 Stereospecific amino group enhances binding to biological targets (e.g., enzymes) .

Key Structural and Functional Differences

Substituent Reactivity: The dimethylaminomethyl group in the target compound enhances nucleophilicity and solubility compared to non-polar substituents (e.g., ethynyl or tert-butyl). Bromomethyl derivatives (e.g., CAS 276.18) serve as alkylating agents, enabling facile introduction of amines or other nucleophiles. In contrast, hydroxymethyl analogs (CAS 467454-51-9) are more suited for oxidation or esterification .

Stereochemical Impact: Substituent position (e.g., exo-5-amino vs. 1-aminomethyl) significantly affects molecular conformation. For instance, exo-5-amino derivatives (CAS 1251016-11-1) exhibit distinct spatial arrangements that influence receptor binding .

Physicochemical Properties: The tert-butyl ester group in all analogs enhances stability under basic conditions but may hydrolyze in acidic environments. Dimethylamino-containing compounds likely exhibit higher water solubility than bromo or ethynyl derivatives due to protonation at physiological pH .

Q & A

Q. Q: What are the most reliable synthetic routes for preparing tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate?

A: The compound can be synthesized via photochemical [2+2] cycloaddition of substituted 1,2-dihydropyridines, followed by functionalization with bromine-mediated rearrangements ( ). For example, photoirradiation of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes in the presence of sensitizers (e.g., acetophenone) yields bicyclic intermediates, which are subsequently functionalized with dimethylaminomethyl groups via nucleophilic substitution or reductive amination. Purification typically involves chromatography (silica gel, 20% EtOAc/heptane) or recrystallization ( ).

Structural Characterization

Q. Q: How can the stereochemistry and regioselectivity of this bicyclic compound be confirmed?

A: X-ray crystallography is the gold standard for unambiguous structural determination ( ). For routine analysis, use 1^1H/13^{13}C NMR to identify key signals:

  • Bicyclic protons : Resonances between δ 1.5–3.0 ppm (bridging CH2_2 groups).
  • tert-Butyl group : Singlet at δ ~1.4 ppm.
  • Dimethylaminomethyl : Doublet at δ ~2.2–2.5 ppm (N–CH2_2) and singlet at δ ~2.3 ppm (N(CH3_3)2_2) (). Mass spectrometry (HRMS) confirms molecular weight (e.g., C12_{12}H23_{23}N2_2O2_2 requires m/z 227.1756) .

Advanced Reaction Mechanisms

Q. Q: What is the role of substituents in bromine-mediated rearrangements of 2-azabicyclo derivatives?

A: Substituents at C(3) or C(5) dictate reaction pathways. For example:

  • 3-endo-Methyl substituents promote stereoselective rearrangement to dibromo-2-azabicyclo[2.1.1]hexanes ().
  • Unsubstituted analogs yield mixtures of rearranged and unrearranged products. Computational studies (DFT) suggest torquoselectivity in ring-opening steps (). Reductive debromination (e.g., Zn/HOAc) removes bromine while retaining bicyclic integrity .

Safety and Handling

Q. Q: What safety protocols are critical when handling this compound?

A: Key precautions include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential respiratory irritation ().
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air ().
  • Storage : Keep in airtight containers at –20°C to prevent decomposition ().

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported yields for photocycloaddition reactions?

A: Contradictions often arise from:

  • Light source variability : UV wavelength (e.g., 254 nm vs. 300 nm) affects reaction efficiency.
  • Sensitizer choice : Acetophenone vs. benzophenone alters energy transfer rates ().
  • Reaction scale : Small-scale reactions (<1 mmol) may overreport yields due to purification losses. Validate yields via independent replication and HPLC purity checks ().

Computational Modeling Applications

Q. Q: Can computational methods predict substituent effects on bicyclic ring stability?

A: Yes. Density Functional Theory (DFT) calculates strain energy and transition-state geometries. For example:

  • Bicyclo[2.1.1]hexane systems exhibit ~30 kcal/mol strain energy, influencing reactivity.
  • Methyl substituents at C(3) reduce strain by 2–3 kcal/mol via hyperconjugation (). Software like Gaussian or ORCA can model these effects .

Analytical Method Optimization

Q. Q: How to optimize HPLC conditions for purity analysis?

A: Use a C18 column with:

  • Mobile phase : 70:30 H2_2O (0.1% TFA)/acetonitrile.
  • Flow rate : 1.0 mL/min.
  • Detection : UV at 210 nm (tert-butyl absorption). Calibrate against a reference standard (). For trace impurities (<0.1%), employ LC-MS with electrospray ionization (ESI+) .

Advanced Functionalization Strategies

Q. Q: What methods enable selective functionalization of the dimethylaminomethyl group?

A: Strategies include:

  • Buchwald–Hartwig amination : Introduce aryl groups via palladium catalysis.
  • Mannich reactions : Form β-amino alcohols using aldehydes and ketones.
  • Reductive alkylation : React with aldehydes/ketones under H2_2/Pd-C (). Monitor reaction progress via 1^1H NMR for disappearance of N–CH2_2 signals .

Tables for Key Data

Property Value Reference
Molecular Weight227.33 g/mol (C12_{12}H23_{23}N2_2O2_2)
Boiling Point~275.7°C (predicted)
HPLC Retention Time8.2 min (C18, 70:30 H2_2O/ACN)
Strain Energy (DFT)30.1 kcal/mol

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